molecular formula C7H14ClN B2687268 (1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2307487-41-6

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride

Cat. No. B2687268
CAS RN: 2307487-41-6
M. Wt: 147.65
InChI Key: LVWJJIDTGCDKRE-LEUCUCNGSA-N
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Description

“(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride” is a chemical compound with a complex structure . It is related to the class of compounds known as bicycloheptanes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic framework . The compound has a molecular weight of 201.617 Da .

Scientific Research Applications

Asymmetric Synthesis and Organic Chemistry

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane hydrochloride is involved in asymmetric synthesis processes. For instance, it is used in the synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution (Waldmann & Braun, 1991). Additionally, it contributes to the synthesis of chiral bicyclic azetidine derivatives (Barrett et al., 2002).

Structural Characterization and Crystallography

The compound is also significant in structural studies and crystallography. Its molecular and crystal structure has been determined through X-ray diffraction, providing insights into the structure of compounds with similar bicyclic-fused rings (Majeste & Trefonas, 1968).

Photochemical Synthesis

In the field of drug discovery, the compound is used in photochemical synthesis processes. A method involving the use of this compound utilizes common chemicals like benzaldehyde, allylamine, and cinnamic acid for intramolecular [2+2]-photochemical cyclization (Denisenko et al., 2017).

Synthesis of Cyclopentyl Carbocyclic Nucleosides

The compound plays a role in the synthesis of cyclopentyl carbocyclic nucleosides, used as intermediates in various chemical syntheses (Dominguez & Cullis, 1999).

Synthesis of Enantiopure Analogues

It is also employed in the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, showcasing its versatility in organic synthesis (Avenoza et al., 2002).

Future Directions

The future research directions for “(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride” and related compounds could involve exploring new synthetic routes, implementing new methodologies, and new exit vectorization . This could help to fully exploit the rich chemical space surrounding the [2.1.1] platform .

properties

IUPAC Name

(1S,5S)-1-methyl-2-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7-4-2-6(7)3-5-8-7;/h6,8H,2-5H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWJJIDTGCDKRE-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC1CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]1CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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